

Preparation of Dapagliflozin Nano-Carriers via Thin-Film Hydration

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Compound Focus: Dapagliflozin

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The thin-film hydration method is an established and versatile technique for encapsulating drugs within lipid-based vesicles. The following protocols are adapted from recent, peer-reviewed studies to ensure reproducibility and effectiveness.

Protocol 1: Dapagliflozin-Loaded Transferosomes for Transdermal Delivery

This protocol is ideal for developing a transdermal drug delivery system, which can bypass first-pass metabolism and potentially offer a once-daily dosage form [1].

- **Objective:** To prepare and characterize **dapagliflozin**-loaded transferosomes for transdermal application.
- **Materials:** **Dapagliflozin** propanediol monohydrate (5 mg), Phospholipid (e.g., Span 60), Edge activator (Tween 80 or Sodium Deoxycholate), Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 6.8).
- **Equipment:** Round-bottom flask, Rotary evaporator, Ultrasonic bath or probe sonicator, Water bath.

Step-by-Step Procedure:

- **Dissolution:** Dissolve 5 mg of **dapagliflozin** along with phospholipid and edge activator in a 1:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The optimal ratio for Tween 80-based formulations was found to be 95:5 % w/w of phospholipid to edge activator [1].
- **Film Formation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask.
- **Drying:** Place the flask in a desiccator overnight to ensure complete removal of any residual organic solvent.

- **Hydration:** Hydrate the dry lipid film with 10 mL of PBS (pH 6.8) by rotating the flask in the rotary evaporator (without vacuum) at 40°C for 1 hour. This yields a multilamellar vesicle suspension.
- **Size Reduction:** Subject the resulting transferosomal dispersion to sonication (using a bath or probe sonicator) for several cycles (e.g., 1 min/cycle with 30s intervals) to obtain a uniform suspension of small, unilamellar vesicles [1].

Protocol 2: Dapagliflozin-Loaded Bilosomes for Oral Delivery

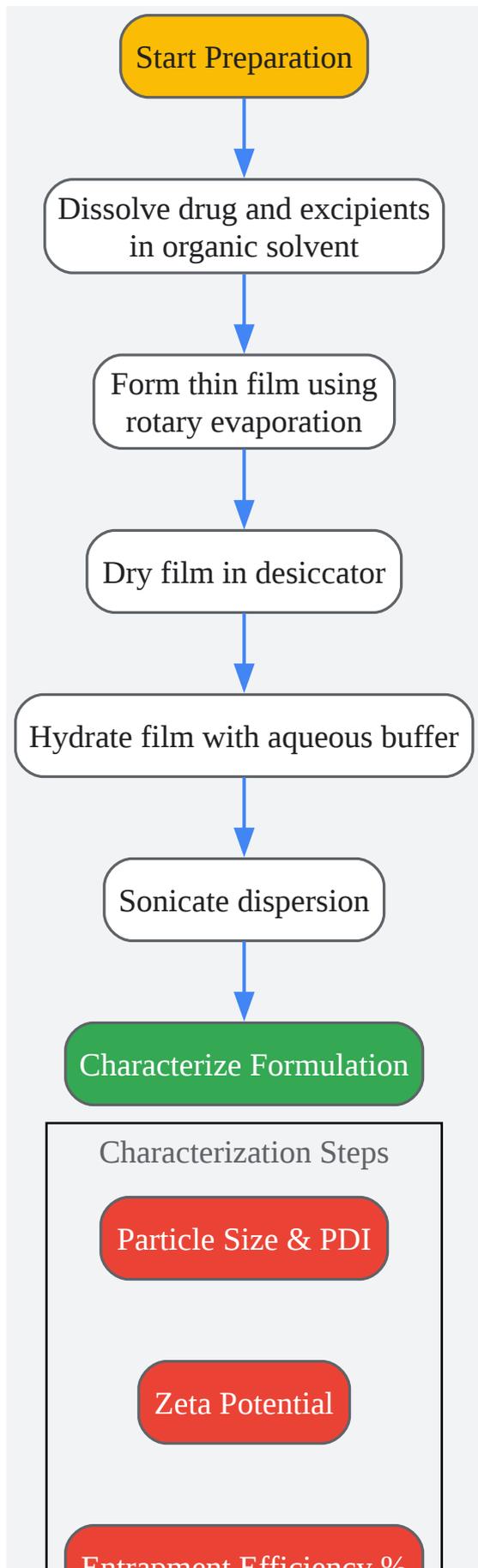
This protocol is designed to enhance the oral bioavailability of **dapagliflozin** by protecting it from the harsh gastrointestinal environment and improving permeation [2] [3] [4].

- **Objective:** To prepare and optimize **dapagliflozin**-loaded bilosomes (bile salt-containing vesicles) for oral administration.
- **Materials:** **Dapagliflozin**, Pluronic 123 (P123, 0.6% w/v), Cholesterol (0.3% w/v), Edge activator (Tween 80), Bile salt (Sodium Deoxycholate, SDC), Chloroform, Methanol.
- **Equipment:** Round-bottom flask, Rotary evaporator, Ultrasonic bath or probe sonicator.

Step-by-Step Procedure:

- **Dissolution:** Dissolve **dapagliflozin**, Pluronic 123, cholesterol, and the edge activator in a 1:1 (v/v) mixture of chloroform and methanol in a round-bottom flask [3] [4].
- **Film Formation:** Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.
- **Drying:** Keep the flask in a desiccator to remove any trace solvents.
- **Hydration:** Hydrate the lipid film with 10 mL of an aqueous solution containing the bile salt (Sodium Deoxycholate). Rotate the flask at 40°C for 1 hour to facilitate hydration [3].
- **Size Reduction:** Sonicate the final bilosomal dispersion to reduce the vesicle size and polydispersity index.

The workflow for preparing and characterizing these nanocarriers is summarized in the diagram below:





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Characterization and Evaluation of Formulations

Comprehensive characterization is critical to confirm the quality and performance of the prepared nano-carriers. Key parameters and results from the cited studies are summarized below.

Table 1: Key Characterization Parameters and Results for Dapagliflozin Formulations

Parameter	Analytical Method	Transferosomes (F6) [1]	Bilosomes (Optimized) [2] [3] [4]
Entrapment Efficiency (%)	Ultracentrifugation/UV	93.0 ± 0.77	86.37 ± 2.6
Particle Size (nm)	Dynamic Light Scattering	105.8 ± 1.61	155.36 ± 2.48
Polydispersity Index (PDI)	Dynamic Light Scattering	0.436 ± 0.01	0.126 ± 0.23
Zeta Potential (mV)	Electrophoretic Light Scattering	-35.15	-16.59 ± 1.64

Parameter	Analytical Method	Transferosomes (F6) [1]	Bilosomes (Optimized) [2] [3] [4]
Drug Content (%)	UV Spectrophotometry	99.7 ± 1.68	N/R
In Vitro Drug Release (24h)	Dialysis Bag / USP Apparatus	99.0 ± 1.4%	75.31 ± 2.68%
Ex Vivo Permeation Flux	Using animal skin	289.8 ± 5.2 µg/cm ²	4.49x higher than drug solution

Abbreviation: N/R = Not explicitly Reported in the cited sections.

Detailed Characterization Protocols

1. Entrapment Efficiency (EE%)

- **Procedure:** Separate the untrapped drug from the vesicles using a technique like ultracentrifugation at high speed (e.g., 15,000 rpm for 1 hour) or dialysis. Determine the concentration of the free drug in the supernatant or dialysate using a validated UV-Vis spectrophotometric method at λ_{max} of 224 nm [5] or an HPLC method [6] [7] [8].
- **Calculation:** $EE\% = (\text{Total drug added} - \text{Free drug}) / (\text{Total drug added}) \times 100$

2. Particle Size, PDI, and Zeta Potential

- **Procedure:** Dilute the final nano-dispersion with distilled water or a suitable buffer to achieve a faintly opaque solution. Analyze the diluted sample using a dynamic light scattering (DLS) instrument for particle size and PDI, and an electrophoretic light scattering instrument for zeta potential [1] [3].

3. In-Vitro Drug Release Study

- **Apparatus:** Dialysis bag method or USP dissolution apparatus II (paddle).
- **Medium:** 900 mL of simulated gastric fluid (pH 1.2) or phosphate buffer (pH 6.8).
- **Conditions:** 37 ± 0.5°C, 50 rpm [1] [5].
- **Analysis:** Withdraw aliquots at predetermined time intervals and analyze the drug concentration using UV-Vis or HPLC [5] [7].

4. Ex-Vivo Permeation Study

- **Procedure:** Use excised animal skin (e.g., rat or porcine) mounted in a Franz diffusion cell. Place the formulation in the donor compartment and a suitable receptor medium (e.g., PBS, pH 7.4) at 37°C. Determine the amount of drug permeated through the skin over time by analyzing samples from the receptor compartment [1].

Application Notes for Researchers

- **Critical Parameters:** The ratio of phospholipid to edge activator is a critical factor that directly influences entrapment efficiency and vesicle deformability. For transferosomes, a ratio of 95:5 was optimal [1]. For bilosomes, the concentration of bile salts is key to stability in the GI tract [3].
- **Excipient Compatibility:** Always perform FTIR studies to confirm the absence of undesirable interactions between **dapagliflozin** and the formulation excipients [1].
- **Stability:** The transferosomal formulation (F6) was reported to be stable for three months at both 4±2°C and 25±2°C under ICH guidelines, indicating good shelf-life [1].
- **Scalability:** While the thin-film hydration method is excellent for lab-scale development, for industrial-scale production, alternative techniques like injection methods may be more suitable.

In conclusion, the thin-film hydration method provides a robust and effective pathway for formulating **dapagliflozin** into advanced nanocarriers. These protocols can serve as a reliable foundation for pre-formulation and formulation activities aimed at improving the therapeutic profile of this important antidiabetic drug.

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